7-methyl-2,3-dihydro-1H-inden-4-yl acetate
Description
Contextualization within Advanced Indane Chemistry and its Strategic Role in Molecular Design
Advanced indane chemistry involves the synthesis and functionalization of the 2,3-dihydro-1H-indene scaffold to create a diverse array of molecules with specific properties. The strategic placement of substituents on the indane ring system allows for the fine-tuning of a compound's steric and electronic properties, which in turn influences its biological activity. The synthesis of 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate (B1210297) is conceptually straightforward, typically involving a two-step process. The precursor, 7-methyl-2,3-dihydro-1H-inden-4-ol, is a known compound (CAS Number 16400-13-8). synblock.com This alcohol can then undergo acetylation of the hydroxyl group to yield the final acetate product. This reaction is a common transformation in organic synthesis, often achieved using reagents like acetyl chloride or acetic anhydride (B1165640) in the presence of a base.
The strategic importance of such molecules in molecular design lies in their ability to act as building blocks or intermediates in the synthesis of more complex chemical entities. The indane scaffold provides a rigid framework that can be elaborated upon to explore new chemical space. The methyl and acetate groups of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate offer potential sites for further modification, allowing chemists to systematically alter the molecule's properties and investigate structure-activity relationships (SAR).
Significance of the 2,3-Dihydro-1H-indene Scaffold as a Core Structure in Biologically Active Molecules
The 2,3-dihydro-1H-indene scaffold is a recurring motif in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. Its rigid, bicyclic structure is adept at presenting functional groups in a well-defined three-dimensional orientation, which is crucial for effective interaction with biological targets such as enzymes and receptors.
One of the notable areas where the 2,3-dihydro-1H-indene core has shown significant promise is in the development of anticancer agents. For instance, various derivatives of this scaffold have been designed and synthesized as tubulin polymerization inhibitors. nih.govnih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Furthermore, compounds bearing the 2,3-dihydro-1H-indene structure have been investigated as inhibitors of IAP (Inhibitor of Apoptosis) proteins, which are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. google.com
The versatility of the 2,3-dihydro-1H-indene scaffold extends beyond oncology. Its derivatives have been explored for a range of other therapeutic applications, underscoring the importance of this structural framework in medicinal chemistry.
Overview of Research Trajectories for this compound and its Structural Congeners
While direct research on this compound is not extensively documented in publicly available literature, the established biological activities of its structural congeners provide clear research trajectories. The primary focus of future investigations is likely to be in the realm of oncology.
Given that various substituted 2,3-dihydro-1H-indene derivatives have demonstrated potent anti-cancer properties, a logical research path would be the evaluation of this compound and its analogs for similar activities. This would involve synthesizing a library of related compounds with modifications to the methyl and acetate groups, as well as substitutions at other positions on the indane ring. These compounds would then be screened against a panel of cancer cell lines to identify potential lead candidates.
Further research would likely focus on elucidating the mechanism of action of any active compounds. For example, studies could be conducted to determine if they, like other indane derivatives, act as tubulin polymerization inhibitors or IAP antagonists. Molecular modeling and docking studies could also be employed to understand how these molecules interact with their biological targets at a molecular level. The exploration of these research avenues holds the potential to uncover new therapeutic agents based on the this compound scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7-methyl-2,3-dihydro-1H-inden-4-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-6-7-12(14-9(2)13)11-5-3-4-10(8)11/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABWFAYFFNHAOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379338 | |
| Record name | 7-methyl-2,3-dihydro-1H-inden-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-12-6 | |
| Record name | 7-methyl-2,3-dihydro-1H-inden-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations Involving the 7 Methyl 2,3 Dihydro 1h Inden 4 Yl Moiety
Strategies for the Construction of the 7-Methyl-2,3-dihydro-1H-inden-4-ol Precursor
The synthesis of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (B1210297) commences with the formation of its precursor alcohol, 7-methyl-2,3-dihydro-1H-inden-4-ol. synblock.com The generation of this crucial intermediate involves the initial construction of the indene (B144670) core, followed by precise functionalization.
The creation of the dihydroindene, or indan (B1671822), skeleton is a foundational step in this synthetic sequence. Friedel-Crafts reactions are a powerful and common method for achieving this. nih.govrsc.org One prominent strategy is the intramolecular Friedel-Crafts alkylation, which involves the cyclization of an aromatic compound bearing a suitable side chain. beilstein-journals.orgresearchgate.net For example, a γ-phenylpropyl halide can undergo ring closure in the presence of a Lewis acid catalyst like aluminum chloride to form the indan ring system. The strategic placement of a methyl group on the initial aromatic ring directs the cyclization to produce the desired 7-methyl substituted indan framework.
An alternative approach involves an intermolecular Friedel-Crafts alkylation, where a substituted benzene, such as toluene, is reacted with an appropriate three-carbon component. This is then followed by a subsequent cyclization reaction to form the five-membered ring, yielding the methyl-substituted indan core. The regioselectivity of the initial alkylation step is paramount to ensure the formation of the correct 7-methyl isomer.
Following the successful construction of the 7-methyl-2,3-dihydro-1H-indene core, the introduction of a hydroxyl group at the 4-position is the next critical transformation. This can be accomplished through various synthetic routes. If the starting material for the cyclization already contains a masked hydroxyl group, such as a methoxy (B1213986) ether, a simple deprotection step can reveal the desired phenol (B47542).
Alternatively, direct functionalization of the 7-methyl-2,3-dihydro-1H-indene can be performed. Standard electrophilic aromatic substitution reactions, such as nitration, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis, can be employed to install the hydroxyl group at the desired location. The directing influence of the existing alkyl substituents on the aromatic ring is a key factor in achieving the necessary regioselectivity for the 4-position.
Esterification Protocols for the Formation of 7-Methyl-2,3-dihydro-1H-inden-4-yl Acetate
With the 7-methyl-2,3-dihydro-1H-inden-4-ol precursor in hand, the final step is the esterification to yield this compound. This transformation can be achieved through both traditional chemical methods and modern biocatalytic approaches.
Conventional chemical acetylation represents a direct and widely utilized method for the synthesis of acetate esters. rsc.orgmdpi.com This typically involves the reaction of 7-methyl-2,3-dihydro-1H-inden-4-ol with an acetylating agent in the presence of either a basic or acidic catalyst. quora.com Commonly employed acetylating agents include acetic anhydride (B1165640) and acetyl chloride. nih.gov
When acetic anhydride is used, a base such as pyridine (B92270) is often added to act as a catalyst and to neutralize the acetic acid byproduct, thereby driving the reaction towards completion. rsc.org In other instances, a catalytic amount of a strong acid, like sulfuric acid, can be used to promote the esterification. The selection of the appropriate catalyst and reaction conditions is crucial for optimizing the yield and purity of the resulting acetate ester.
| Acetylating Agent | Catalyst/Base | Typical Solvent |
| Acetic Anhydride | Pyridine | Carbon Tetrachloride |
| Acetyl Chloride | Triethylamine | Dichloromethane |
| Acetic Anhydride | Sulfuric Acid (catalytic) | Neat |
Biocatalytic methods provide a greener and often more selective alternative to traditional chemical synthesis. Lipases are a class of enzymes capable of catalyzing esterification reactions under mild conditions. researchgate.net The lipase (B570770) from Burkholderia cepacia (BCL), formerly known as Pseudomonas cepacia lipase, is a commercially available and versatile biocatalyst known for its thermal resistance and tolerance to organic solvents. nih.gov It has demonstrated high efficiency in esterification reactions. nih.govresearchgate.net
In a typical biocatalytic setup, 7-methyl-2,3-dihydro-1H-inden-4-ol is reacted with an acyl donor, such as vinyl acetate or ethyl acetate, in a suitable organic solvent. The lipase, often in an immobilized form for ease of recovery and reuse, serves as the catalyst. mdpi.com These enzymatic reactions are known for their high regioselectivity and can be conducted at or near room temperature and neutral pH, which helps to minimize the formation of unwanted byproducts.
| Enzyme | Acyl Donor | Solvent | Reaction Conditions |
| Burkholderia cepacia lipase | Vinyl Acetate | Toluene | Room Temperature |
| Burkholderia cepacia lipase | Ethyl Acetate | Heptane | 40-60°C |
Convergent and Divergent Synthetic Routes to Complex Analogues and Derivatives Bearing the 7-Methyl-2,3-dihydro-1H-inden-4-yl Fragment
The this compound core serves as a valuable starting point for the synthesis of more elaborate molecules through both convergent and divergent strategies.
In a convergent synthesis , the 7-methyl-2,3-dihydro-1H-inden-4-yl moiety is synthesized independently and then combined with other pre-synthesized fragments to assemble the final complex molecule. wikipedia.org This approach can be highly efficient for the construction of large and intricate molecular architectures. For instance, the acetate can be hydrolyzed to the corresponding alcohol, which can then be transformed into a reactive species, such as a triflate or a boronic ester, to participate in powerful carbon-carbon bond-forming reactions like Suzuki or Stille cross-couplings.
Conversely, in a divergent synthesis , this compound acts as a common intermediate from which a library of diverse analogues can be prepared. wikipedia.orgnih.gov This strategy allows for the systematic modification of the core structure to explore structure-activity relationships. researchgate.net For example, the aromatic ring can undergo further electrophilic substitution reactions, or the benzylic positions of the five-membered ring can be functionalized. The acetate group itself can be readily removed and replaced with a wide array of other functional groups, leading to the generation of a family of related compounds.
These sophisticated synthetic methodologies provide a versatile platform for chemists to access this compound and its derivatives, paving the way for further investigations into their chemical and physical properties.
Etherification Strategies (e.g., Mitsunobu Coupling) for Indenyl Ether Formation
The Mitsunobu reaction is a powerful and versatile method for the conversion of primary and secondary alcohols into a wide array of functional groups, including esters and ethers, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org This reaction typically involves an alcohol, a nucleophile (in this case, another alcohol or a phenol to form an ether), triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
The reaction proceeds through the formation of an oxyphosphonium intermediate, which activates the hydroxyl group of the alcohol, making it a good leaving group. Subsequent nucleophilic attack by the deprotonated nucleophile results in the formation of the desired product with inversion of configuration at the stereocenter of the alcohol. organic-chemistry.org The general mechanism is depicted below:
Table 1: Key Steps in the Mitsunobu Reaction Mechanism
| Step | Description |
|---|---|
| 1 | Triphenylphosphine attacks the azodicarboxylate to form a betaine (B1666868). |
| 2 | The betaine deprotonates the acidic nucleophile. |
| 3 | The alcohol attacks the phosphonium (B103445) ion, displacing the azodicarboxylate. |
| 4 | The resulting oxyphosphonium salt is attacked by the nucleophile in an SN2 fashion. |
In the context of the 7-methyl-2,3-dihydro-1H-inden-4-yl moiety, the Mitsunobu reaction can be employed to synthesize a variety of indenyl ethers from the corresponding 7-methyl-2,3-dihydro-1H-inden-4-ol. This strategy allows for the introduction of diverse alkyl and aryl ether functionalities, which can be crucial for modulating the biological activity and pharmacokinetic properties of the molecule. For instance, intramolecular Mitsunobu reactions have been utilized in the synthesis of natural products to form cyclic ethers. encyclopedia.pub While specific examples for 7-methyl-2,3-dihydro-1H-inden-4-ol are not extensively documented in the provided search results, the general applicability of the Mitsunobu reaction to a wide range of alcohols, including sterically hindered ones, suggests its feasibility for this substrate. nih.govorgsyn.org
Coupling Reactions for the Incorporation of the Indane Moiety into Larger Pharmacophores (e.g., β-amino alcohol derivatives, pyridinyl ethers)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. researchgate.net These reactions, including Heck, Suzuki, and Sonogashira couplings, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govnih.gov Such methodologies can be applied to appropriately functionalized 7-methyl-2,3-dihydro-1H-inden-4-yl derivatives to incorporate this moiety into larger pharmacophores.
For the synthesis of β-amino alcohol derivatives, a common strategy involves the aminocyclization-coupling cascade of o-alkynylaniline derivatives. nih.govnih.gov While this specific approach may not be directly applicable to the indane scaffold, the underlying principle of palladium-catalyzed amination can be adapted. For instance, a 7-methyl-2,3-dihydro-1H-inden-4-yl derivative bearing a suitable leaving group (e.g., a triflate or halide) could be coupled with various amines under palladium catalysis to introduce the amino functionality. Subsequent functional group manipulations could then lead to the desired β-amino alcohol.
The synthesis of pyridinyl ethers can be achieved through nucleophilic aromatic substitution (SNAr) reactions or palladium-catalyzed etherification reactions. In an SNAr approach, a suitably activated halopyridine would react with 7-methyl-2,3-dihydro-1H-inden-4-ol in the presence of a base. Alternatively, a palladium-catalyzed coupling reaction between a halopyridine and the indenol could be employed, often utilizing specialized ligands to facilitate the reaction.
Intramolecular Photocycloaddition and Ensuing Reaction Cascades
Intramolecular photocycloaddition reactions are powerful methods for the construction of complex polycyclic systems in a single step. nih.gov Research has demonstrated the successful intramolecular ortho photocycloaddition of 4-substituted 7-(4'-alkenyloxy)-1-indanones. nih.govacs.org In these reactions, irradiation of the indanone derivative leads to a [2+2] cycloaddition between the aromatic ring and the tethered alkene, forming a cyclobutane (B1203170) ring. nih.gov
This initial photocycloaddition can trigger a cascade of subsequent reactions, leading to the formation of intricate molecular architectures. For example, a two-photon cascade involving an ortho photocycloaddition, a thermal disrotatory ring opening, and a [4π] photocyclization has been observed. nih.govresearchgate.net Furthermore, an ensuing photochemical di-π-methane rearrangement of the products can lead to even greater molecular complexity. nih.govacs.org The outcome of these photochemical cascades can be influenced by factors such as the solvent and the nature of the substituents on the indanone core. nih.gov
Table 2: Photochemical Cascade of a 4-Acyloxy-7-(4'-pentenyloxy)-1-indanone
| Step | Reaction Type | Intermediate/Product |
|---|---|---|
| 1 | Intramolecular ortho photocycloaddition | Tetracyclic cyclobutane adduct |
| 2 | Thermal disrotatory ring opening | Dienyl intermediate |
| 3 | [4π] Photocyclization | Pentacyclic product |
| 4 | Di-π-methane rearrangement | Rearranged pentacyclic product |
These photochemical methodologies provide a rapid and efficient means of accessing complex, three-dimensional structures from relatively simple indanone precursors.
Multi-Component Reactions and Tandem Transformations for Scaffold Diversification
Multi-component reactions (MCRs) are highly efficient synthetic strategies in which three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govwiley-vch.de MCRs, such as the Passerini and Ugi reactions, are particularly valuable for generating molecular diversity and creating complex scaffolds from simple building blocks. nih.govnih.gov
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. organic-chemistry.org The Ugi reaction is a four-component reaction involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, which produces a bis-amide. baranlab.org These reactions have been successfully applied to indane-1,2,3-trione, demonstrating the feasibility of using indane-based starting materials in MCRs. scielo.br By analogy, 7-methyl-2,3-dihydro-1H-inden-4-one could serve as the carbonyl component in Passerini and Ugi reactions, allowing for the introduction of a wide range of substituents and the rapid generation of a library of diverse indane derivatives.
Tandem transformations, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer another powerful approach to scaffold diversification. These can be combined with MCRs to further increase molecular complexity. bohrium.comresearchgate.net
Derivatization for Modifying Physicochemical and/or Pharmacokinetic Properties
The physicochemical and pharmacokinetic properties of a drug candidate are critical for its efficacy and safety. Derivatization of the this compound moiety can be employed to optimize these properties. A common strategy is the use of a prodrug approach, where a biologically inactive derivative is converted to the active drug in vivo. nih.gov
The acetate group in this compound can be readily hydrolyzed to the corresponding alcohol, 7-methyl-2,3-dihydro-1H-inden-4-ol. This alcohol can then be derivatized to form a variety of esters or ethers, which can act as prodrugs. For example, the medoxomil promoiety is a well-established prodrug strategy used to mask carboxylic acids and other polar groups, thereby increasing lipophilicity and improving oral bioavailability. nih.govresearchgate.net Similar strategies could be applied to the indenol to enhance its drug-like properties.
Table 3: Potential Derivatization Strategies for 7-Methyl-2,3-dihydro-1H-inden-4-ol
| Derivative Type | Potential Advantage |
|---|---|
| Esters (e.g., with amino acids) | Improved solubility and targeted delivery. |
| Carbonates | Enhanced membrane permeability. |
| Ethers (e.g., polyethylene (B3416737) glycol) | Increased half-life and reduced clearance. |
| Phosphates | Improved aqueous solubility for intravenous administration. |
Methodologies for Stereochemical Control and Enantiomeric Resolution of Dihydroindene Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the synthesis of enantioenriched dihydroindene derivatives is of paramount importance.
Chiral Synthesis Approaches for Enantioenriched Indane Scaffolds
Several asymmetric synthetic strategies have been developed to access enantioenriched indane scaffolds. These include:
Asymmetric C-H Insertion: The use of chiral rhodium catalysts can enable the enantioselective C-H insertion of donor/donor carbenes to construct densely substituted indanes with high diastereomeric and enantiomeric ratios. nih.gov
Enantioselective Reduction: The asymmetric reduction of indanone derivatives using catalysts such as those derived from copper hydride (CuH) or the Corey-Bakshi-Shibata (CBS) reagent can provide enantioenriched indanols. acs.org
Organocatalysis: Chiral N-heterocyclic carbene (NHC) catalysts can promote intramolecular Michael additions to construct the indane skeleton with excellent enantiocontrol. rsc.org
Chiral Auxiliaries: The use of chiral auxiliaries, such as in Meyers' bicyclic lactam methodology, allows for the asymmetric introduction of a quaternary center, which can then be elaborated to form enantioenriched hydrindenones. nih.govresearchgate.net
Enantiomeric Resolution: Racemic mixtures of dihydroindene derivatives can be separated into their constituent enantiomers through a process called chiral resolution. wikipedia.orglibretexts.org A common method involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base. libretexts.org The resulting diastereomers have different physical properties and can be separated by techniques like crystallization. wikipedia.org Subsequent removal of the resolving agent affords the pure enantiomers. Enzymatic resolution, which utilizes the stereoselectivity of enzymes, is another powerful technique for separating enantiomers. rsc.orgresearchgate.net
Table of Compounds
Enzymatic Kinetic Resolution for Separating Enantiomers
Enzymatic kinetic resolution (EKR) is a powerful technique for the separation of enantiomers, and lipases are among the most frequently employed enzymes for this purpose, particularly for the resolution of racemic alcohols and their corresponding acetates. The process relies on the differential rate of reaction of the two enantiomers with the enzyme. For this compound, this would typically involve the enantioselective hydrolysis of the acetate to the corresponding alcohol, 7-methyl-2,3-dihydro-1H-inden-4-ol.
While no specific studies on the enzymatic resolution of this compound were identified, general principles from the resolution of similar aromatic acetates can be applied. A variety of lipases, such as those from Candida antarctica (CAL-A and CAL-B), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens (PFL), have demonstrated high efficacy in the hydrolysis of structurally related compounds. nih.gov The choice of enzyme is critical and often determined through screening.
The reaction conditions, including solvent, pH, and temperature, play a crucial role in the success of the resolution. A typical procedure would involve incubating the racemic acetate with the selected lipase in a buffered aqueous solution, often with an organic co-solvent to enhance substrate solubility. nih.gov The progress of the reaction would be monitored using chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of both the remaining acetate and the alcohol product.
A representative, though hypothetical, screening of lipases for the hydrolysis of (±)-7-methyl-2,3-dihydro-1H-inden-4-yl acetate is presented in Table 1.
Table 1: Hypothetical Screening of Lipases for the Kinetic Resolution of (±)-7-methyl-2,3-dihydro-1H-inden-4-yl acetate This table is for illustrative purposes only, as no specific data for this compound was found in the literature.
| Entry | Lipase | Co-Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Alcohol (eep, %) | Enantiomeric Ratio (E) |
|---|---|---|---|---|---|---|
| 1 | Candida antarctica Lipase B (CAL-B) | Acetone | 24 | 48 | >99 | >200 |
| 2 | Pseudomonas cepacia Lipase (PCL) | Isopropanol | 36 | 51 | 95 | 80 |
| 3 | Pseudomonas fluorescens Lipase (PFL) | Tetrahydrofuran | 48 | 45 | 88 | 45 |
| 4 | Candida rugosa Lipase (CRL) | Dimethyl sulfoxide | 72 | 30 | 65 | 15 |
Diastereoselective Strategies in Indane Functionalization
The functionalization of the indane scaffold in a diastereoselective manner is a key strategy for the synthesis of complex molecules. While no literature specifically details diastereoselective reactions on the 7-methyl-2,3-dihydro-1H-inden-4-yl moiety, general strategies for the indane ring system can be considered. These often involve the introduction of a new stereocenter and controlling its spatial orientation relative to existing stereocenters or substituents.
Common approaches include diastereoselective alkylation, aldol (B89426) reactions, and cycloadditions. The existing methyl group and the stereocenter at the 4-position (in a resolved substrate) would influence the facial selectivity of incoming reagents. For instance, the diastereoselective reduction of a ketone at a different position on the indane ring would be influenced by the steric hindrance imposed by the 7-methyl group.
Further research is necessary to explore and document specific diastereoselective transformations involving the 7-methyl-2,3-dihydro-1H-inden-4-yl moiety.
Process Optimization and Scale-Up Considerations for Efficient Synthesis
The efficient synthesis of this compound on a larger scale requires careful process optimization to maximize yield, minimize impurities, and ensure reproducibility.
Purification is a critical step in any synthetic process. For this compound, a combination of chromatography and recrystallization would likely be employed.
Chromatographic Purification: Column chromatography using silica (B1680970) gel is a standard method for separating the desired product from unreacted starting materials and byproducts. The choice of eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would be optimized to achieve the best separation. On a larger scale, flash chromatography or automated chromatography systems would be utilized to improve efficiency.
Recrystallization: Following chromatographic purification, recrystallization can be used to obtain a highly pure crystalline product. The selection of an appropriate solvent or solvent system is crucial. The crude product would be dissolved in a minimal amount of a hot solvent in which it is soluble, and then the solution would be slowly cooled to induce crystallization, leaving impurities behind in the mother liquor.
Continuous monitoring of the reaction is essential for process control. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) would be used to track the consumption of starting materials and the formation of the product. This real-time analysis allows for precise determination of the reaction endpoint and can help in identifying the formation of any significant byproducts.
Mechanistic Investigations of Reactions Involving the 7 Methyl 2,3 Dihydro 1h Inden 4 Yl System
Elucidation of Reaction Pathways in Indane Ring Systems
The reactivity of the indane ring system is diverse, encompassing a range of reaction pathways that are influenced by substituents and reaction conditions. In the context of the 7-methyl-2,3-dihydro-1H-inden-4-yl system, the interplay between the aromatic and saturated portions of the molecule dictates its chemical behavior.
Common reaction pathways for substituted indanes include electrophilic aromatic substitution, oxidation of the benzylic positions, and transformations of functional groups on the ring. For the 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (B1210297), the acetate group can undergo hydrolysis to the corresponding phenol (B47542), which can then participate in a variety of reactions, including etherification and electrophilic substitution. The methyl group can also influence the regioselectivity of these reactions.
The elucidation of these pathways often involves a combination of experimental techniques, such as kinetic studies, isotopic labeling, and computational modeling. For instance, determining the pathway of a reaction might involve tracking the formation of intermediates and byproducts over time using spectroscopic methods like NMR and mass spectrometry.
A hypothetical reaction pathway for the nitration of 7-methyl-2,3-dihydro-1H-inden-4-ol (derived from the acetate) would likely proceed via an electrophilic aromatic substitution mechanism. The directing effects of the hydroxyl and methyl groups, as well as the fused cyclopentyl ring, would influence the position of the incoming nitro group.
| Reaction Type | Key Intermediates | Influencing Factors |
|---|---|---|
| Electrophilic Aromatic Substitution | Arenium ion (Sigma complex) | Directing effects of substituents, steric hindrance |
| Nucleophilic Substitution (at acetate) | Tetrahedral intermediate | Nature of nucleophile, solvent effects |
| Oxidation (at benzylic position) | Radical or carbocation intermediates | Oxidizing agent, reaction temperature |
Analysis of Carbocation Intermediates and Rearrangement Processes in Indene (B144670) Formation
The formation of indene derivatives from indane precursors often involves carbocation intermediates, which can be prone to rearrangement processes. While direct studies on the 7-methyl-2,3-dihydro-1H-inden-4-yl system are not extensively documented, analogies can be drawn from related systems. For example, the reaction of phenyl radicals with C3H4 isomers like allene and methylacetylene has been shown to form indene through indirect pathways involving long-lived collision complexes. nih.gov
In a hypothetical scenario where the 7-methyl-2,3-dihydro-1H-inden-4-yl system is induced to form a carbocation, for instance, through the protonation and loss of the hydroxyl group (from the hydrolyzed acetate), the resulting secondary carbocation could potentially undergo rearrangement. A hydride shift from an adjacent carbon could lead to a more stable tertiary carbocation if such a position were available. However, in the 7-methyl-2,3-dihydro-1H-inden-4-yl cation, the initial carbocation is at a benzylic position, which is already relatively stable.
The formation of an indene from this system would require the elimination of a proton from an adjacent carbon. The regioselectivity of this elimination would be influenced by the stability of the resulting double bond.
| Carbocation Type | Potential Rearrangement | Governing Principle |
|---|---|---|
| Secondary Benzylic | Hydride or alkyl shift (if leading to greater stability) | Thermodynamic stability of the resulting carbocation |
| Rearranged Carbocation | Proton elimination to form alkene | Zaitsev's or Hofmann's rule, depending on the base |
Detailed Studies of Photochemical Reaction Mechanisms and Cascade Processes
Photochemical reactions provide a powerful tool for accessing unique chemical transformations that are often not achievable through thermal methods. In the realm of indane chemistry, photochemical processes can initiate a cascade of reactions leading to complex molecular architectures.
Studies on substituted indan-1-ones have revealed that photoenolization can be a key step in their transformation. nih.gov For example, irradiation of certain 2,5-dialkylphenacyl chlorides leads to the formation of indan-1-ones. nih.gov Isotopic exchange and quenching experiments have indicated that these reactions can proceed via a triplet excited state. nih.gov
For 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, photochemical excitation could potentially lead to several outcomes. The acetate group itself is not a strong chromophore, so excitation would likely occur in the substituted benzene ring. This could lead to reactions such as photosubstitution or rearrangement. If other functional groups were present, more complex photochemical cascades could be envisioned. For instance, the presence of a carbonyl group could lead to Norrish-type reactions.
The mechanisms of these photochemical reactions are often elucidated by techniques such as flash photolysis, which allows for the direct observation of transient species like excited states and radical intermediates. Computational chemistry also plays a vital role in mapping the potential energy surfaces of the excited states and identifying plausible reaction pathways.
Exploration of Catalytic Cycles and Ligand Effects in Metal-Mediated Transformations
Transition metal catalysis offers a versatile platform for the functionalization of C-H bonds and the construction of complex molecular frameworks. nih.gov In the context of the 7-methyl-2,3-dihydro-1H-inden-4-yl system, metal-mediated transformations could enable selective modifications of the indane core.
For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the aromatic ring. The catalytic cycle for such a reaction, for example, a Suzuki coupling, would typically involve oxidative addition of an aryl halide to the palladium(0) catalyst, transmetalation with a boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.
The ligands coordinated to the metal center play a crucial role in modulating the reactivity and selectivity of the catalyst. researchgate.net For a hypothetical C-H activation/functionalization reaction on the 7-methyl-2,3-dihydro-1H-inden-4-yl system, the choice of ligand could influence which C-H bond is activated. A directing group, either inherent to the substrate or introduced as part of a ligand, can guide the metal catalyst to a specific site.
Rhodium and cobalt complexes have also been shown to be effective catalysts for C-H activation and annulation reactions to form indole and other heterocyclic systems. mdpi.com A plausible catalytic cycle for a rhodium-catalyzed C-H activation of the 7-methyl-2,3-dihydro-1H-inden-4-yl system might involve coordination of the metal to the aromatic ring, followed by oxidative addition into a C-H bond to form a metallacycle intermediate. This intermediate could then react with a coupling partner, followed by reductive elimination to afford the functionalized product.
| Catalytic Process | Key Metal Intermediate | Role of Ligand |
|---|---|---|
| Palladium-catalyzed Cross-Coupling | Pd(0)/Pd(II) species | Stabilize the metal center, influence reductive elimination |
| Rhodium-catalyzed C-H Activation | Rhodacyclic intermediate | Control regioselectivity, facilitate oxidative addition |
| Cobalt-catalyzed Annulation | Cobaltacyclic intermediate | Enable cross-dehydrogenative coupling |
Structure Activity Relationship Sar Studies and Rational Molecular Design of 7 Methyl 2,3 Dihydro 1h Inden 4 Yl Derivatives
Identification of Key Structural Determinants for Receptor Binding and Functional Modulation
The indane skeleton serves as a versatile scaffold for the development of novel receptor agonists and antagonists. Studies on indene (B144670) derivatives have identified several key structural determinants that are critical for receptor binding and functional modulation. The feasibility of the indene skeleton as a promising platform has been established, with unsubstituted derivatives showing modest receptor binding affinity. mdpi.com
The nature and position of substituents on the indane ring system play a pivotal role in dictating the biological activity. For instance, in a series of indene derivatives designed as retinoic acid receptor α (RARα) agonists, the presence of an amide linker was found to be a key structural feature for RARα-specificity. This is presumably due to a favorable hydrogen-bonding interaction between the amide group of the ligand and specific amino acid residues, such as serine, within the ligand-binding pocket of the receptor. mdpi.com
| Compound ID | Scaffold | Key Substituents | Receptor Binding Affinity | Functional Activity |
| 36a | Indene | Unsubstituted | Modest | Agonist |
| 36d | 2,3-dihydro-1H-inden-5-yl | 3-isopropoxy, carbamoylbenzoic acid | Moderate | Potent agonist |
| AM80 | Aromatic Amide | N/A | High | Potent agonist |
Impact of Substituent Variation on Biological Efficacy and Selectivity
Systematic variation of substituents on the 2,3-dihydro-1H-indene ring has a profound impact on the biological efficacy and selectivity of these derivatives. The introduction of different functional groups can alter the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its interaction with the target receptor.
In the context of indene-derived RARα agonists, it has been observed that the introduction of an alkoxyl group is not well-tolerated, particularly at the 2-position of the indene ring, leading to a decrease in potency compared to the unsubstituted analog. mdpi.com Conversely, the dual introduction of a small alkoxyl and an alkyl group at the 1- and 2-positions, respectively, can retain antiproliferative activity in certain cell lines. mdpi.com
The nature of the substituent also influences receptor isotype selectivity. The linker connecting the indane core to a polar head group is crucial for attaining selectivity for different receptor subtypes. mdpi.com For example, an amide linker has been identified as a key structural feature for RARα-specificity. mdpi.com This highlights the importance of fine-tuning the linker region in the rational design of selective indane-based ligands.
The following table summarizes the effects of substituent variations on the biological activity of a series of indene derivatives.
| Compound ID | R1 Substituent | R2 Substituent | Cell Line | Antiproliferative Activity |
| 36a | H | H | HL60 | Active |
| 36m | OCH3 | CH3 | NB4 | Inactive |
| 36n | OCH2CH3 | CH3 | NB4 | Moderately Active |
| 36p | OCH2CH3 | CH2CH3 | NB4 | Moderately Active |
Conformational Analysis and its Correlation with Molecular Recognition and Activity
Molecular recognition processes can involve an "induced-fit" mechanism, where the binding of a ligand induces a conformational change in the receptor, and vice-versa. The flexibility of the ligand, including the rotational freedom of the acetate (B1210297) group in 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, allows it to adapt its conformation to optimize interactions within the binding pocket. A conformational mismatch between a ligand and its primary target can sometimes enhance selectivity by acting as a conformational proofreading mechanism.
The study of conformational preferences through techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational methods can provide valuable insights into the bioactive conformation of indane-based ligands. Understanding the conformational landscape is crucial for designing new derivatives with improved affinity and selectivity, as it allows for the pre-organization of the molecule into a conformation that is favorable for binding.
Computational Chemistry and Molecular Modeling for Predictive Design of Indane-Based Ligands
Computational chemistry and molecular modeling have become indispensable tools in the rational design of novel ligands, including those based on the 7-methyl-2,3-dihydro-1H-inden-4-yl scaffold. These methods allow for the prediction of molecular properties, the visualization of ligand-receptor interactions, and the in silico screening of virtual compound libraries.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to develop mathematical models that correlate the structural features of indane derivatives with their biological activities. These models can then be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates.
Molecular docking simulations can be used to predict the binding mode of this compound and its analogs within the active site of a target receptor. These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This information is invaluable for designing modifications to the ligand that can enhance these interactions and improve binding affinity.
Furthermore, more advanced computational methods like molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding event and the conformational changes that may occur. By integrating these computational approaches, the design of indane-based ligands can be accelerated, leading to the more efficient discovery of compounds with desired therapeutic properties.
Pharmacological and Biological Research on 7 Methyl 2,3 Dihydro 1h Inden 4 Yl Analogues
Investigation of Receptor Binding Profiles and Ligand-Target Interactions
The structural scaffold of 7-methyl-2,3-dihydro-1H-inden-4-yl has been incorporated into molecules targeting several key receptors, demonstrating notable affinity and selectivity.
β2-Adrenergic Receptors: Certain analogues have been identified as potent and selective ligands for β-adrenoceptors. For instance, (–)-1-(2,3-[dihydro-7-methyl-1H-inden-4-yl]oxy)-3-([1-methylethyl]-amino)-2-butanol, also known as ICI 118,551, is a well-established selective β2-adrenoceptor antagonist. nih.govnih.gov Studies have shown its high affinity for the β2-adrenoceptor, making it a valuable tool in pharmacological research to differentiate between β1- and β2-adrenergic effects. nih.gov The selectivity of such compounds is crucial for minimizing off-target effects and understanding the specific roles of β-adrenoceptor subtypes in physiological and pathological processes.
Hypoxia-Inducible Factor-2α (HIF-2α): A significant area of research has been the development of 2,3-dihydro-1H-inden-4-yl analogues as inhibitors of HIF-2α, a key transcription factor implicated in the progression of certain cancers, particularly clear cell renal cell carcinoma (ccRCC). nih.govresearchgate.net Structure-based drug design has led to the identification of potent HIF-2α antagonists. nih.govresearchgate.net These compounds bind to a specific pocket within the HIF-2α protein, disrupting its dimerization with its partner protein, ARNT. This inhibition of the HIF-2α:ARNT complex prevents the transcription of genes that promote tumor growth, proliferation, and angiogenesis. acs.org
Key interactions between these indenyl analogues and the HIF-2α binding pocket include hydrogen bonds formed by a hydroxyl group on the indane core with residues such as Tyr281 and His293. acs.org Modifications to the indane scaffold, such as the introduction of fluorine atoms and a methylsulfonyl group at the 7-position, have been shown to enhance potency and metabolic stability. researchgate.netacs.org
Modulation of Cellular Signaling Pathways and Disease-Relevant Targets
The interaction of 7-methyl-2,3-dihydro-1H-inden-4-yl analogues with their respective targets initiates a cascade of downstream effects on cellular signaling pathways.
HIF-2α Pathway: By inhibiting HIF-2α, these compounds effectively downregulate the expression of HIF-2α target genes. In the context of ccRCC, where the von Hippel-Lindau (VHL) tumor suppressor is often inactivated, HIF-2α accumulates and drives tumor growth. nih.govresearchgate.net The indenyl analogues counteract this by blocking the transcriptional activity of HIF-2α, thereby inhibiting pathways involved in angiogenesis, cell proliferation, and survival. nih.govnih.gov
The development of second-generation HIF-2α inhibitors with modified indane cores has aimed to improve upon the pharmacokinetic profiles of earlier compounds while retaining potent inhibition of the HIF-2α pathway. nih.gov These efforts highlight the importance of understanding how structural modifications impact not only target binding but also the broader cellular response.
Assessment in Preclinical Pharmacological Models
The therapeutic potential of 7-methyl-2,3-dihydro-1H-inden-4-yl analogues has been evaluated in various preclinical models, providing insights into their in vivo efficacy and pharmacological effects.
Cardiovascular Effects: Analogues targeting β-adrenoceptors, such as ICI 118,551, have been utilized in cardiovascular research to investigate the roles of β2-adrenoceptors in cardiac function. nih.gov For example, studies in murine hearts have employed this compound to dissect the relative contributions of β1- and β2-adrenoceptors to the inotropic effects of catecholamines like adrenaline. nih.gov Such research is fundamental to understanding the physiological regulation of heart rate and contractility and for the development of more selective cardiovascular drugs.
Neuropharmacology: The melatonin receptor system is another area where related indane structures have been explored. Analogues of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin have been synthesized and evaluated for their affinity and selectivity for melatonin receptor subtypes, MT1 and MT2. nih.gov Some of these compounds have shown promise as selective MT2 receptor antagonists, which could be valuable tools for studying the role of MT2 receptors in circadian rhythms and other neurological processes. nih.gov
Exploration of Broad-Spectrum Bioactivities
Beyond their well-defined receptor targets, derivatives incorporating the 2,3-dihydro-1H-inden-4-yl or similar heterocyclic scaffolds have been investigated for a wider range of biological activities.
Antimicrobial Activity: While direct studies on 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (B1210297) itself are limited in this area, related indole and imidazole-containing compounds have demonstrated significant antimicrobial properties. nih.govresearchgate.net For instance, certain 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The structural features of these heterocyclic systems appear to be conducive to antibacterial action, suggesting a potential avenue for the development of novel antibiotics. nih.govresearchgate.netnuph.edu.ua
Anticancer Activity: The development of HIF-2α inhibitors with the 2,3-dihydro-1H-inden-4-yl core represents a significant advancement in targeted cancer therapy. nih.govresearchgate.netnih.gov Preclinical studies have demonstrated the anti-tumor activity of these compounds in models of ccRCC. nih.gov Furthermore, other heterocyclic structures, such as those containing 1,3,4-oxadiazole and thiazole moieties, have also been explored for their anticancer potential, acting through various mechanisms including inhibition of receptor tyrosine kinases like VEGFR-2 and EGFR. nih.govmdpi.commdpi.com
Neurotropic Effects: The investigation of melatonin analogues with an indoline component points towards the potential for neurotropic activity. nih.gov By selectively targeting melatonin receptors, these compounds could influence a range of neurological functions, from sleep-wake cycles to mood regulation.
Metabolic and Pharmacokinetic Profiling of Active Derivatives
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 7-methyl-2,3-dihydro-1H-inden-4-yl analogues is critical for their development as therapeutic agents.
Characterization of Metabolite Formation
Glucuronidation: A major metabolic pathway for hydroxylated 2,3-dihydro-1H-inden-4-yl analogues, particularly the HIF-2α inhibitors, is glucuronidation. acs.org This phase II metabolic reaction involves the conjugation of glucuronic acid to the hydroxyl group of the drug molecule, facilitating its excretion. nih.gov The enzyme UDP-glucuronosyltransferase 2B17 (UGT2B17), which is highly expressed in the intestine, has been identified as a key player in the glucuronidation of these compounds. acs.org Extensive first-pass metabolism via glucuronidation can lead to variable and dose-limited oral bioavailability. acs.orgnih.gov
Influence of Structural Modifications on ADME
The chemical structure of these analogues has a profound impact on their pharmacokinetic profiles. nih.govacs.org
Absorption and Metabolism: For the HIF-2α inhibitors, structural modifications have been a key strategy to overcome the challenges of extensive metabolism. The introduction of fluorine atoms at specific positions on the indane ring was found to significantly influence the rate of glucuronidation. acs.org For example, changing a geminal difluoro group to a vicinal difluoro group resulted in a second-generation inhibitor with reduced susceptibility to glucuronidation, leading to improved oral exposure and less pharmacokinetic variability. acs.orgnih.gov This highlights the delicate balance between maintaining target potency and engineering favorable ADME properties. nih.govnih.gov
Interactive Data Tables
Table 1: Receptor Binding Profiles of Selected Analogues
| Compound Name/Analogue Class | Target Receptor | Binding Affinity (Ki or IC50) | Receptor Selectivity |
|---|---|---|---|
| (–)-1-(2,3-[dihydro-7-methyl-1H-inden-4-yl]oxy)-3-([1-methylethyl]-amino)-2-butanol (ICI 118,551) | β2-Adrenergic Receptor | High Affinity | Selective for β2 over β1 |
| PT2385 | HIF-2α | EC50 = 27 nM | Selective for HIF-2α |
Table 2: Preclinical Models and Observed Effects
| Analogue Class | Preclinical Model | Pharmacological Effect |
|---|---|---|
| β2-Adrenoceptor Antagonists | Murine Heart Muscle Strips | Antagonism of adrenaline-induced inotropic effects |
| HIF-2α Inhibitors | Clear Cell Renal Cell Carcinoma Xenografts | Anti-tumor activity |
Advanced Analytical Methodologies for Characterization and Purity Assessment of 7 Methyl 2,3 Dihydro 1h Inden 4 Yl Acetate and Derivatives
High-Resolution Spectroscopic Characterization Techniques (NMR, HRMS, IR)
High-resolution spectroscopic techniques are fundamental for the unambiguous identification and structural elucidation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for confirming the molecular structure of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (B1210297). ¹H NMR would provide information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR would identify the number of unique carbon atoms and their hybridization state. However, specific chemical shift data (δ), coupling constants (J), and spectra for this compound are not available in the reviewed literature.
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For C₁₂H₁₄O₂, the expected exact mass can be calculated, but experimentally determined HRMS data confirming this for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate has not been reported.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the ester carbonyl (C=O) group and C-O stretching, as well as absorptions corresponding to the aromatic ring and aliphatic C-H bonds. Specific experimentally observed frequencies (cm⁻¹) are not documented.
Table 1: Predicted Spectroscopic Data (Hypothetical) This table is based on general principles of spectroscopy for the expected structure, as specific experimental data is not available.
| Technique | Feature | Predicted Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons | Signals in the δ 6.5-7.5 ppm range |
| Aliphatic Protons (Indane) | Signals in the δ 1.5-3.0 ppm range | |
| Methyl Protons (Aromatic) | Singlet around δ 2.2-2.5 ppm | |
| Acetate Methyl Protons | Singlet around δ 2.1-2.4 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | Signal in the δ 168-172 ppm range |
| Aromatic Carbons | Signals in the δ 110-150 ppm range | |
| Aliphatic Carbons | Signals in the δ 20-40 ppm range | |
| Methyl Carbons | Signals in the δ 15-25 ppm range | |
| HRMS | Molecular Ion [M+H]⁺ | Calculated m/z: 191.1067 |
| IR | Ester Carbonyl Stretch | Strong absorption band at ~1760 cm⁻¹ |
| C-O Stretch | Absorption band(s) at ~1200-1250 cm⁻¹ |
Chromatographic Purity and Impurity Profiling (HPLC, GC, TLC, Column Chromatography)
Chromatographic methods are standard for assessing the purity of a chemical compound and for identifying and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the primary techniques for determining the purity of a substance. A typical analysis would involve developing a method with a specific column (e.g., C18 for reversed-phase HPLC) and mobile phase or temperature program (for GC) that can separate the main compound from any starting materials, by-products, or degradation products. The purity is typically determined by the area percentage of the main peak in the chromatogram. No validated HPLC or GC methods or impurity profiles for this compound have been published.
Thin-Layer Chromatography (TLC) and Column Chromatography: TLC is often used for rapid monitoring of reactions and for determining appropriate solvent systems for purification by column chromatography. Column chromatography is the standard method for purifying compounds in a laboratory setting. While these techniques would have been used in any synthesis of this compound, specific details such as solvent systems and retention factors (Rf) are not documented in the literature.
Table 2: General Chromatographic Methodologies (Illustrative) This table illustrates typical conditions used for similar compounds, as specific methods for this compound are not available.
| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose |
|---|---|---|---|
| HPLC | C18 Silica (B1680970) | Acetonitrile/Water or Methanol/Water | Purity Assessment |
| GC | Phenyl-methylpolysiloxane | Helium (carrier gas) with temp. gradient | Purity & Volatile Impurity Analysis |
| TLC | Silica Gel 60 F₂₅₄ | Hexanes/Ethyl Acetate mixture | Reaction Monitoring / Purity Check |
| Column | Silica Gel | Hexanes/Ethyl Acetate gradient | Purification |
X-ray Diffraction Analysis for Unambiguous Structure Elucidation and Absolute Configuration Determination
X-ray diffraction analysis of a single crystal provides the most definitive proof of a molecule's three-dimensional structure and connectivity. It can also determine the absolute configuration of chiral molecules. There are no reports in the crystallographic databases or scientific literature indicating that this compound has been crystallized and its structure determined by this method. Consequently, no crystallographic data, such as unit cell parameters, space group, or atomic coordinates, are available.
Future Directions and Emerging Research Avenues for 7 Methyl 2,3 Dihydro 1h Inden 4 Yl Acetate
Development of Novel Therapeutic Agents Based on the Indane Scaffold
The indane framework is a cornerstone in the development of a wide array of therapeutic agents. eburon-organics.com Its derivatives have demonstrated significant potential in treating a range of conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. researchgate.netresearchgate.netnih.gov The unique structure of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (B1210297), featuring a methyl group and an acetate ester on the aromatic ring, presents a valuable starting point for the design of new and more effective pharmaceuticals.
Future research in this area will likely focus on several key strategies:
Scaffold Modification and Hybridization: The core indane structure can be chemically modified to enhance its therapeutic properties. For example, hybrid molecules combining the indane scaffold with other pharmacologically active fragments, such as benzophenone (B1666685) moieties, have shown synergistic cytotoxic activity against various cancer cell lines, including breast, prostate, and lung cancer. tudublin.ieedepositireland.ie The strategic placement of substituents on the indane ring system allows for extensive exploration of structure-activity relationships (SAR) to optimize potency and selectivity. researchgate.netresearchgate.net
Targeting Neurodegenerative Diseases: The indanone moiety, a close relative of the indane structure, is the basis for drugs like Donepezil, used in the treatment of Alzheimer's disease. nih.govmdpi.com This precedent suggests that derivatives of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate could be engineered to modulate the activity of enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are implicated in the pathophysiology of neurodegenerative disorders. nih.gov
Anti-inflammatory and Anticancer Applications: Indane derivatives have been investigated for their anti-inflammatory and antitumor activities. tudublin.ieresearchgate.net For instance, Sulindac, an indene (B144670) derivative, is a non-steroidal anti-inflammatory drug (NSAID) that has also shown anti-proliferative effects. tudublin.ieresearchgate.net Future work could involve synthesizing analogs of this compound to develop novel inhibitors of inflammatory pathways or agents that are selectively cytotoxic to cancer cells. nih.govnih.gov
Table 1: Examples of Bioactive Indane Derivatives and their Therapeutic Potential
| Derivative Class | Therapeutic Area | Potential Mechanism of Action |
| Indanone Hybrids | Oncology | Synergistic cytotoxicity, apoptosis induction |
| Aminoindanes | Neurology | Modulation of MAO and AChE enzymes |
| Indane-carboxamides | Neurology | CGRP receptor antagonism |
| Substituted Indenes | Inflammation, Oncology | Inhibition of inflammatory enzymes, anti-proliferative effects |
Investigation of Chemical Reactivity under Extreme Conditions and Environmental Applications
The chemical behavior of this compound under extreme conditions, such as high temperature and pressure, or in the presence of strong oxidants, is an area ripe for investigation. Understanding its reactivity is crucial for potential industrial applications and for assessing its environmental fate.
Catalytic Oxidation: The benzylic C-H bonds within the indane scaffold are susceptible to selective oxidation. researchgate.netresearchgate.net Studies on the catalytic oxidation of indane to 1-indanone (B140024) demonstrate the reactivity of this position. researchgate.net Investigating the oxidation of this compound under various catalytic conditions could lead to the synthesis of valuable intermediates for fine chemical production. This reactivity also suggests that under certain environmental conditions, the compound could undergo oxidative degradation.
Environmental Fate and Biodegradation: The presence of an ester group in this compound suggests that it may be susceptible to hydrolysis, particularly under acidic or basic conditions, which could be a primary degradation pathway in the environment. The fused aromatic-alicyclic ring system may require microbial degradation for complete mineralization. Future research could focus on identifying microbial strains capable of metabolizing indane derivatives and elucidating the biodegradation pathways.
Potential for Environmental Sensing: The indane-1,3-dione scaffold, which can be synthesized from indane precursors, has been utilized in the development of materials for biosensing. mdpi.comencyclopedia.pub This raises the possibility of developing derivatives of this compound for use in environmental monitoring, for example, as chromophores in sensors for detecting specific pollutants.
Integration of Chemoinformatic Tools for Virtual Screening and Lead Optimization
Modern drug discovery heavily relies on computational methods to accelerate the identification and refinement of promising drug candidates. danaher.com Chemoinformatic tools can be powerfully applied to the this compound scaffold to explore its therapeutic potential systematically.
Virtual Screening: Large chemical libraries can be virtually screened against known biological targets to identify compounds with a high probability of binding. The 3D structure of this compound can be used as a query to search for structurally similar compounds with known activities or to dock against the active sites of proteins implicated in disease.
Pharmacophore Modeling and SAR: By analyzing the structures of known active indane derivatives, a pharmacophore model can be developed. youtube.comvcat.de This model defines the essential three-dimensional arrangement of chemical features required for biological activity. This approach can guide the design of new derivatives of this compound with improved potency and selectivity. youtube.com
Lead Optimization: Once a lead compound is identified, chemoinformatic tools can be used to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. danaher.combiobide.com This in silico analysis helps in prioritizing which derivatives to synthesize and test, thereby reducing the time and cost of the drug development process. criver.com Strategies like bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties, can be explored computationally to improve the pharmacokinetic profile of a lead compound. numberanalytics.comspirochem.comnih.gov
Table 2: Chemoinformatic Approaches for a this compound-Based Drug Discovery Program
| Chemoinformatic Tool | Application | Objective |
| Molecular Docking | Virtual Screening | Identify potential biological targets and initial hits. |
| Pharmacophore Modeling | Lead Identification | Define key structural features for biological activity. |
| QSAR (Quantitative Structure-Activity Relationship) | Lead Optimization | Predict the activity of novel derivatives. |
| ADMET Prediction | Candidate Selection | Assess drug-like properties and potential toxicity. |
Exploration of Applications in Advanced Materials Science or Other Non-Pharmaceutical Domains
Beyond its potential in medicine, the rigid, planar structure of the indane core makes it an attractive building block for advanced materials. encyclopedia.pub
Liquid Crystals: The unique shape of molecules with an indane or indene core has been explored in the design of discotic liquid crystals. researchgate.net These materials have applications in electronic displays and optical devices. wikipedia.orgmdpi.com The specific substitutions on this compound could be modified to tune the liquid crystalline properties of resulting materials.
Organic Electronics and Photopolymerization: Indane-1,3-dione derivatives have been investigated for their use as electron acceptors in dyes for solar cells and as photoinitiators for polymerization. encyclopedia.pubnih.gov This suggests that the indane scaffold could be incorporated into novel organic electronic materials.
High-Density Fuels: The hydrogenation of indene produces indane. wikipedia.org Certain indane derivatives, after hydrogenation, can be converted to high-density aviation fuels. nih.gov This points to a potential, albeit chemically intensive, application in the energy sector.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-methyl-2,3-dihydro-1H-inden-4-yl acetate and its derivatives?
- Methodology : The compound is synthesized via alkylation of 7-methyl-2,3-dihydro-1H-inden-4-ol with bromomethyl intermediates (e.g., 4-(bromomethyl)phenylpropionic acid ethyl ester) in the presence of K₂CO₃ and DMF. The reaction typically proceeds at room temperature, followed by purification via column chromatography (hexane/ethyl acetate gradients) to yield the product as a colorless oil with moderate yields (25–35%) .
- Key Data :
- Reagents : K₂CO₃ (base), DMF (solvent), bromomethyl intermediates.
- Purification : Silica gel chromatography (Rf = 0.3–0.5).
- Yield Optimization : Excess alkylating agents and extended reaction times improve yields.
Q. How is NMR spectroscopy utilized in characterizing the structural integrity of this compound?
- Methodology : ¹H and ¹³C NMR are critical for confirming substituent positions and stereochemistry. For example:
- ¹H NMR : Methyl groups on the indenyl ring appear as singlets at δ 2.2–2.4 ppm. Acetate protons resonate as a singlet at δ 2.1–2.3 ppm.
- ¹³C NMR : The carbonyl carbon of the acetate group appears at δ 170–172 ppm .
Q. What crystallographic parameters are critical for determining the molecular structure of indenyl derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) reveals:
- Space Group : Orthogonal Pbca (common for indenyl derivatives).
- Unit Cell Dimensions : a = 9.85 Å, b = 8.98 Å, c = 21.92 Å, V = 1938.0 ų .
- Hydrogen Bonding : Non-classical C–H⋯O interactions stabilize crystal packing, forming C(6) chains along the [010] direction .
Advanced Research Questions
Q. How can researchers optimize low reaction yields encountered during alkylation of 7-methyl-2,3-dihydro-1H-inden-4-ol intermediates?
- Methodology :
- Catalyst Screening : Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilicity in DMF .
- Solvent Effects : Test polar aprotic solvents (e.g., acetonitrile) to improve solubility of intermediates.
- Temperature Control : Gradual heating (40–60°C) reduces side reactions like ester hydrolysis .
Q. What methodologies resolve discrepancies in spectroscopic data interpretation for derivatives?
- Methodology :
- 2D NMR : COSY and HSQC clarify ambiguous coupling (e.g., overlapping indenyl and aromatic protons) .
- Isotopic Labeling : Use of deuterated solvents (DMSO-d₆) suppresses solvent peaks in crowded spectral regions.
- Cross-Validation : Compare experimental HRMS with theoretical m/z values (Δ < 0.005 Da) to confirm purity .
Q. How do computational approaches like DFT enhance understanding of electronic properties?
- Methodology :
- DFT Calculations : B3LYP/6-31G(d,p) basis sets calculate HOMO-LUMO gaps (e.g., 4.2–4.5 eV), indicating moderate reactivity.
- Electrostatic Potential Maps : Reveal nucleophilic sites (e.g., acetate oxygen) for hydrogen bonding .
- Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration at C5 of the indenyl ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
